molecular formula C18H18O5 B070430 3-(4-(Benzyloxy)phenyl)pentanedioic acid CAS No. 165119-29-9

3-(4-(Benzyloxy)phenyl)pentanedioic acid

Cat. No. B070430
M. Wt: 314.3 g/mol
InChI Key: GAAFBVUBUNMNOG-UHFFFAOYSA-N
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Patent
US05776951

Procedure details

4-Benzyloxybenzaldehyde (50.0 g, Aldrich), ethyl acetoacetate (61.31 g, Aldrich), and piperidine (4.01 lg) were reacted together overnight. The resulting mixture was refluxed for 3-4 hours with ethanol (400 ml) and sodium methoxide (63.63 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
61.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.63 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17]([O:23]CC)(=[O:22])[CH2:18]C(C)=O.N1CCCCC1.C[O-:33].[Na+].[CH2:35]([OH:37])[CH3:36]>>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]([CH2:18][C:17]([OH:23])=[O:22])[CH2:36][C:35]([OH:33])=[O:37])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
61.31 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
63.63 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.